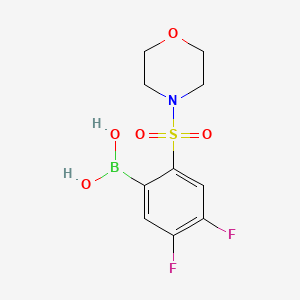
(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid
説明
“(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexity and burstiness, making it suitable for various applications ranging from medicinal chemistry to materials science.
Synthesis Analysis
Boronic acids, including “(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used as reactants/reagents in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .Molecular Structure Analysis
The molecular structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids are widely used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the presence of the boronic acid group. For example, the boronic acid group can lower the pKa of the neighbouring boronic acid, thereby facilitating diol binding at neutral pH .科学的研究の応用
Suzuki-Miyaura Cross-Coupling in Organic Synthesis
(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling process . This reaction is pivotal in organic chemistry for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This method is widely appreciated for its mild conditions, functional group tolerance, and environmental friendliness.
Drug Delivery Systems
In the realm of medicinal chemistry, boronic acids are explored for their potential in drug delivery systems . The unique property of boronic acids to form reversible covalent bonds with diols allows for the creation of stimuli-responsive systems. This can be particularly useful in designing glucose-responsive insulin delivery systems, where the release of insulin is triggered by elevated glucose levels.
Neutron Capture Therapy
Boronic acids, including derivatives like (4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid , are investigated as boron carriers in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by neutron irradiation, leading to cell destruction. The stability and selectivity of boron carriers are crucial for the success of this therapy.
Analytical Chemistry Applications
In analytical chemistry, boronic acids are utilized for their selective binding to cis-diols, which is pH-dependent . This feature is exploited in the development of sensors and separation materials that can selectively bind and detect compounds like carbohydrates, nucleosides, and catechols, enhancing the sensitivity and accuracy of analytical methods.
Material Science
The boronic acid functional groups are instrumental in the synthesis of advanced materials . They are used to create boronate affinity materials (BAMs) that exhibit high selectivity for cis-diol-containing molecules. These materials have applications in separation technologies, sensing, imaging, and diagnostics.
Biochemistry Research
In biochemistry, boronic acids serve as tools for studying enzyme mechanisms and as inhibitors . Their ability to interact with biological molecules like proteins and carbohydrates enables researchers to probe biological processes and develop new therapeutic agents.
将来の方向性
特性
IUPAC Name |
(4,5-difluoro-2-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO5S/c12-8-5-7(11(15)16)10(6-9(8)13)20(17,18)14-1-3-19-4-2-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCGIUYQLWVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-(morpholinosulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



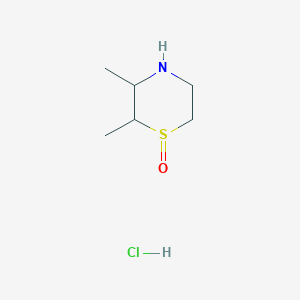
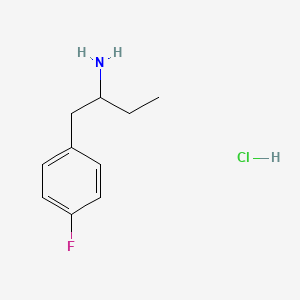

![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
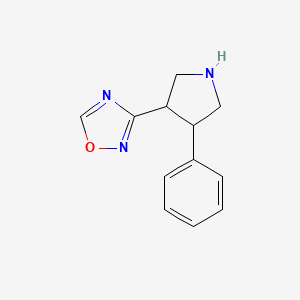
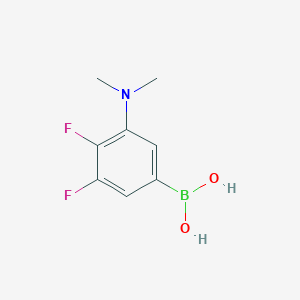
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)

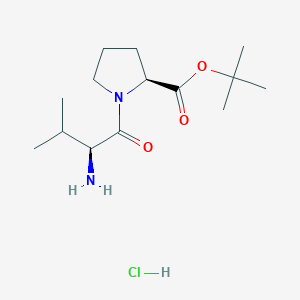
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)


